6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
6-cyclopentyloxy-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-26-14-17(13-25-26)19-8-6-15(10-22-19)11-24-21(27)16-7-9-20(23-12-16)28-18-4-2-3-5-18/h6-10,12-14,18H,2-5,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWWNDJBHOMNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CN=C(C=C3)OC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrazolyl-Pyridine Moiety: This step involves the reaction of 1-methyl-1H-pyrazole with a suitable pyridine derivative under conditions that promote the formation of the desired pyrazolyl-pyridine structure.
Attachment of the Nicotinamide Core: The pyrazolyl-pyridine intermediate is then reacted with a nicotinamide derivative, often using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Introduction of the Cyclopentyloxy Group:
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Neuropharmacological Research
The compound has been investigated for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4D, which plays a crucial role in cognitive functions such as learning and memory. Inhibition of PDE4D has been linked to therapeutic effects in neurodegenerative diseases like Alzheimer’s disease and Huntington’s disease. Studies indicate that selective PDE4D inhibitors can elevate intracellular cAMP levels, leading to reduced inflammatory cytokine expression, which is beneficial in treating neurodegenerative conditions .
Cancer Therapy
Recent research highlights the compound's potential in oncology, particularly as an anti-cancer agent. Its ability to modulate pathways involved in tumor growth and metastasis makes it a candidate for further investigation. For instance, compounds with similar structural features have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Inflammation and Immune Response Modulation
The compound may also play a role in modulating immune responses due to its influence on cytokine production. By inhibiting specific PDEs, it can alter the balance of pro-inflammatory and anti-inflammatory cytokines, presenting a potential therapeutic avenue for autoimmune diseases .
Case Studies
Mechanism of Action
The mechanism of action of 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the observed biological activity.
Comparison with Similar Compounds
When compared to similar compounds, 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide stands out due to its unique combination of functional groups and structural features. Similar compounds might include:
6-(cyclopentyloxy)-N-((6-(1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide: Lacks the methyl group on the pyrazole ring.
6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)methyl)nicotinamide: Has a different position of the pyridine nitrogen.
6-(cyclohexyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide: Contains a cyclohexyloxy group instead of a cyclopentyloxy group.
Biological Activity
6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, also known by its CAS number 2034522-86-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 377.4 g/mol. The structure features a cyclopentyloxy group and a pyrazole ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2034522-86-4 |
| Molecular Formula | C21H23N5O2 |
| Molecular Weight | 377.4 g/mol |
The compound is believed to exert its biological effects through multiple pathways, primarily involving inhibition of specific kinases such as spleen tyrosine kinase (Syk). Inhibition of Syk has been linked to therapeutic effects in various diseases, including autoimmune disorders and cancers .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit potent anticancer activity. For example, derivatives with similar structures have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Inhibition of Kinases
The compound has been noted for its ability to inhibit key kinases involved in cellular signaling pathways. This inhibition can lead to reduced tumor growth and improved outcomes in preclinical models. Specific studies have demonstrated that modifications in the pyrazole ring can enhance the selectivity and potency against target kinases .
Case Study 1: Syk Inhibition
In a study focusing on Syk inhibitors, compounds structurally related to this compound were evaluated for their pharmacokinetic properties and therapeutic efficacy in models of autoimmune diseases. Results indicated significant reductions in disease symptoms and improved survival rates in treated groups compared to controls .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer efficacy of the compound in vitro against breast cancer cell lines. The study reported that the compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G1 phase . The results were promising enough to warrant further exploration into clinical applications.
Research Findings
Recent literature has highlighted several important findings related to the biological activity of this compound:
- Selectivity : Variations in substituents on the pyrazole ring significantly affect kinase selectivity and potency.
- Pharmacokinetics : The compound exhibits favorable pharmacokinetic properties, including good absorption and low toxicity profiles in preliminary animal studies.
- Mechanistic Insights : Studies using molecular docking have provided insights into how the compound interacts with target proteins at the molecular level, enhancing our understanding of its mechanism of action .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-(cyclopentyloxy)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with coupling the cyclopentyloxy-nicotinamide core to functionalized pyridine intermediates. Key steps include:
- Nucleophilic substitution for introducing the cyclopentyloxy group.
- Amide bond formation between the nicotinamide and pyridine-methylamine moieties .
- Purification via column chromatography or preparative HPLC, followed by characterization using ¹H/¹³C NMR (to confirm regiochemistry) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
- Critical Note : Monitor reaction progress using thin-layer chromatography (TLC) to isolate intermediates and minimize side products .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., cyclopentyl methylene protons at δ 1.5–2.0 ppm; pyrazole protons at δ 7.5–8.0 ppm). ¹³C NMR identifies carbonyl carbons (~168 ppm) and aromatic carbons .
- Infrared (IR) Spectroscopy : Detects amide C=O stretches (~1650 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
- Mass Spectrometry : HRMS with electrospray ionization (ESI) ensures molecular ion consistency with the theoretical mass (±5 ppm) .
Q. What in vitro assays are suitable for the initial evaluation of biological activity?
- Methodology :
- Enzyme inhibition assays : Use recombinant kinases or phosphatases to assess IC₅₀ values (e.g., fluorescence-based ADP-Glo™ kinase assays) .
- Cell viability assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with dose-response curves (1 nM–100 µM) .
- Binding affinity studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, monitoring yields via HPLC .
- In-line analytics : Use FTIR or ReactIR to track reaction kinetics and identify bottlenecks .
Q. How should researchers analyze discrepancies in biological activity data across different studies?
- Methodology :
- Purity validation : Re-analyze compound batches via HPLC (≥95% purity) to rule out impurities affecting activity .
- Assay standardization : Compare buffer conditions (e.g., Mg²⁺/ATP concentrations in kinase assays) that may alter IC₅₀ values .
- Structural analogs : Synthesize derivatives (e.g., replacing cyclopentyl with cyclohexyl) to assess structure-activity relationships (SAR) and isolate confounding factors .
Q. What strategies are effective in designing analogs with improved pharmacological properties?
- Methodology :
- Bioisosteric replacement : Substitute the pyrazole ring with isoxazole or imidazole to modulate solubility and target affinity .
- Prodrug approaches : Introduce ester or phosphate groups to enhance bioavailability .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes and prioritize analogs with stronger hydrogen-bonding interactions .
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities?
- Methodology :
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess stability of predicted binding poses .
- X-ray crystallography : Co-crystallize the compound with its target protein to validate docking models (e.g., PDB deposition) .
- Free energy perturbation (FEP) : Calculate relative binding energies for analogs to reconcile computational/experimental disparities .
Q. What methodologies validate target engagement in cellular models?
- Methodology :
- Cellular thermal shift assay (CETSA) : Measure thermal stabilization of target proteins in lysates or live cells after compound treatment .
- Chemical proteomics : Use photoaffinity labeling with clickable probes to identify off-target interactions .
- CRISPR/Cas9 knockout : Validate specificity by comparing activity in wild-type vs. target gene-knockout cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
